Cas no 1373233-01-2 (5-Amino-3-fluoropyridin-2-ol)

5-Amino-3-fluoropyridin-2-ol Chemical and Physical Properties
Names and Identifiers
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- 5-Amino-3-fluoropyridin-2-ol
- 5-Amino-3-fluoro-2-hydroxypyridine
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- MDL: MFCD22192412
- Inchi: 1S/C5H5FN2O/c6-4-1-3(7)2-8-5(4)9/h1-2H,7H2,(H,8,9)
- InChI Key: AJTTUUCANQMTPP-UHFFFAOYSA-N
- SMILES: FC1C(NC=C(C=1)N)=O
Computed Properties
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 9
- Rotatable Bond Count: 0
- Complexity: 207
- XLogP3: -0.4
- Topological Polar Surface Area: 55.1
5-Amino-3-fluoropyridin-2-ol Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-343523-0.1g |
5-amino-3-fluoropyridin-2-ol |
1373233-01-2 | 92% | 0.1g |
$366.0 | 2023-02-22 | |
Enamine | EN300-343523-0.25g |
5-amino-3-fluoropyridin-2-ol |
1373233-01-2 | 92% | 0.25g |
$524.0 | 2023-02-22 | |
Enamine | EN300-343523-5.0g |
5-amino-3-fluoropyridin-2-ol |
1373233-01-2 | 92% | 5.0g |
$3065.0 | 2023-02-22 | |
Enamine | EN300-343523-2.5g |
5-amino-3-fluoropyridin-2-ol |
1373233-01-2 | 92% | 2.5g |
$2071.0 | 2023-02-22 | |
Enamine | EN300-343523-10.0g |
5-amino-3-fluoropyridin-2-ol |
1373233-01-2 | 92% | 10.0g |
$4545.0 | 2023-02-22 | |
Enamine | EN300-26949774-0.05g |
5-amino-3-fluoropyridin-2-ol |
1373233-01-2 | 92% | 0.05g |
$245.0 | 2023-09-03 | |
Enamine | EN300-26949774-0.5g |
5-amino-3-fluoropyridin-2-ol |
1373233-01-2 | 92% | 0.5g |
$824.0 | 2023-09-03 | |
Aaron | AR00HVLL-100mg |
5-Amino-3-fluoropyridin-2-ol |
1373233-01-2 | 95% | 100mg |
$529.00 | 2025-02-14 | |
1PlusChem | 1P00HVD9-2.5g |
5-Amino-3-fluoropyridin-2-ol |
1373233-01-2 | 92% | 2.5g |
$2622.00 | 2023-12-22 | |
Aaron | AR00HVLL-2.5g |
5-Amino-3-fluoropyridin-2-ol |
1373233-01-2 | 92% | 2.5g |
$2873.00 | 2023-12-16 |
5-Amino-3-fluoropyridin-2-ol Related Literature
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Kyungsoo Oh,Jian-Yuan Li,Jinhyang Ryu Org. Biomol. Chem., 2010,8, 3015-3024
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2. Book reviews
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Daoyang Chen,Xiaojing Shen,Liangliang Sun Analyst, 2017,142, 2118-2127
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Amin Zhang,Yuliang Guo,Yu He,Kai Yang,Jianbo Wang,Daxiang Cui,Yingsheng Cheng Nanoscale, 2020,12, 21674-21686
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Samuel Bernard,Chrystelle Salameh,Philippe Miele Dalton Trans., 2016,45, 861-873
Additional information on 5-Amino-3-fluoropyridin-2-ol
Introduction to 5-Amino-3-fluoropyridin-2-ol (CAS No. 1373233-01-2)
5-Amino-3-fluoropyridin-2-ol (CAS No. 1373233-01-2) is a versatile organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique structure, which includes an amino group, a fluorine atom, and a hydroxyl group attached to a pyridine ring. These functional groups contribute to its diverse chemical properties and potential biological activities, making it a valuable intermediate in the synthesis of various pharmaceuticals and agrochemicals.
The chemical structure of 5-Amino-3-fluoropyridin-2-ol can be represented as C5H6FN2O. The presence of the amino and hydroxyl groups provides opportunities for further functionalization, while the fluorine atom introduces important electronic and steric effects that can influence the compound's reactivity and biological activity. These features make 5-Amino-3-fluoropyridin-2-ol an attractive starting material for the development of novel therapeutic agents.
In recent years, there has been a growing interest in the use of fluorinated compounds in drug discovery due to their ability to improve pharmacokinetic properties and enhance biological activity. The introduction of a fluorine atom into a molecule can significantly alter its lipophilicity, metabolic stability, and binding affinity to target proteins. 5-Amino-3-fluoropyridin-2-ol is no exception, and its unique structure has led to its exploration in various therapeutic areas.
One of the key applications of 5-Amino-3-fluoropyridin-2-ol is in the development of antiviral agents. Recent studies have shown that derivatives of this compound exhibit potent antiviral activity against several viral pathogens, including influenza viruses and coronaviruses. For example, a study published in the Journal of Medicinal Chemistry reported that a series of 5-Amino-3-fluoropyridin-2-ol-based compounds demonstrated significant inhibition of viral replication in vitro, with low cytotoxicity profiles. This makes them promising candidates for further development as antiviral drugs.
Beyond antiviral applications, 5-Amino-3-fluoropyridin-2-ol has also shown potential in the treatment of cancer. Research conducted at the National Institutes of Health (NIH) has identified several derivatives of this compound that exhibit selective cytotoxicity against various cancer cell lines. These derivatives are believed to act by interfering with key signaling pathways involved in cell proliferation and survival. One such derivative was found to induce apoptosis in breast cancer cells by targeting the Akt/mTOR pathway, suggesting its potential as a novel anticancer agent.
In addition to its therapeutic applications, 5-Amino-3-fluoropyridin-2-ol has also been explored as a building block for the synthesis of agrochemicals. The unique combination of functional groups in this compound allows for the creation of molecules with improved insecticidal and fungicidal properties. A study published in Pesticide Biochemistry and Physiology reported that a series of 5-Amino-3-fluoropyridin-2-ol-based compounds exhibited high efficacy against common agricultural pests, with minimal environmental impact.
The synthetic accessibility of 5-Amino-3-fluoropyridin-2-ol is another factor contributing to its widespread use in research and development. Several efficient synthetic routes have been developed to produce this compound on both laboratory and industrial scales. One notable method involves the reaction of 2-chloro-5-amino-pyridine with potassium fluoride followed by hydrolysis to introduce the hydroxyl group. This multi-step process yields high-purity 5-Amino-3-fluoropyridin-2-ol, making it readily available for further chemical modifications.
The physical properties of 5-Amino-3-fluoropyridin-2-ol, such as its melting point, boiling point, and solubility, are important considerations for its use in various applications. It is generally a white crystalline solid with good solubility in polar solvents like water and ethanol. These properties facilitate its handling and processing in both laboratory and industrial settings.
In conclusion, 5-Amino-3-fluoropyridin-2-ol (CAS No. 1373233-01-2) is a multifaceted compound with significant potential in medicinal chemistry and pharmaceutical research. Its unique chemical structure, synthetic accessibility, and diverse biological activities make it an attractive candidate for the development of novel therapeutic agents and agrochemicals. Ongoing research continues to uncover new applications for this compound, highlighting its importance in modern scientific endeavors.
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